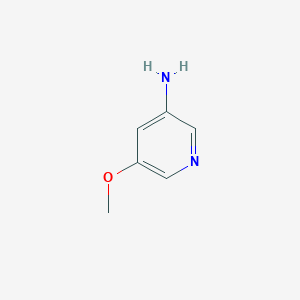

5-Methoxypyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507430 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64436-92-6 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyridin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxypyridin-3-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Methoxypyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its core chemical properties, spectroscopic profile, validated synthesis protocols, and key applications, grounding all claims in authoritative references.

Core Chemical Identity and Properties

This compound is an aromatic amine featuring a pyridine core substituted with an electron-donating methoxy group and an amino group. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.[1] The positions of the functional groups—particularly the meta-relationship of the amine and the ring nitrogen—influence its reactivity and potential as a scaffold in creating complex molecular architectures.

The primary identifier for this compound is CAS Number 64436-92-6 .[2] Key structural and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-5-methoxypyridine | [1][2] |

| CAS Number | 64436-92-6 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Typically a solid or crystalline substance | [1] |

| Melting Point | Not widely reported. For context, the related compound 5-Methoxypyridin-3-ol has a melting point of 147.5-148.5 °C. | [4] |

| Calculated XLogP3 | 0.1 | [5] |

| Topological Polar Surface Area | 48.1 Ų | [5] |

| SMILES | COc1cc(N)cnc1 | [1] |

| InChI Key | PBFZAKIEABXVBF-UHFFFAOYSA-N | N/A |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental ¹H and ¹³C NMR spectra are not consistently available in public databases, a predicted spectrum provides a reliable estimation for characterization purposes.

Disclaimer: The following NMR data is predicted based on established chemical shift models and data from analogous structures. It should be used for estimation and preliminary identification only. Experimental verification is required for definitive structural assignment.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.95 (d, J=1.8 Hz, 1H): Proton at C2 (adjacent to ring nitrogen, ortho to methoxy).

-

δ ~7.85 (d, J=2.8 Hz, 1H): Proton at C6 (adjacent to ring nitrogen, meta to methoxy).

-

δ ~6.80 (t, J=2.3 Hz, 1H): Proton at C4 (between amino and methoxy groups).

-

δ ~3.85 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.70 (br s, 2H): Amino group protons (-NH₂).

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~156.0: C5 (carbon attached to methoxy group).

-

δ ~142.0: C3 (carbon attached to amino group).

-

δ ~135.5: C6.

-

δ ~125.0: C2.

-

δ ~108.0: C4.

-

δ ~55.5: Methoxy carbon (-OCH₃).

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of this compound involves the reduction of its nitro precursor, 5-methoxy-3-nitropyridine. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the ready availability of starting materials.

Logical Synthesis Pathway

A common route begins with the nitration of a commercially available hydroxypyridine, followed by methylation and subsequent reduction. This multi-step process allows for precise control over the introduction of each functional group.

Caption: Logical synthesis pathway for this compound.

Experimental Protocol: Reduction of 5-Methoxy-3-nitropyridine

This protocol is based on well-established methods for nitro group reduction on pyridine rings, such as the use of stannous chloride (tin(II) chloride) in an acidic medium.[6]

Materials:

-

5-Methoxy-3-nitropyridine (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with 5-methoxy-3-nitropyridine and concentrated HCl. Cool the mixture in an ice bath to 0-5 °C with stirring.

-

Addition of Reducing Agent: Slowly add stannous chloride dihydrate in portions to the cooled solution. The portion-wise addition is crucial to control the exothermic reaction.

-

Causality Insight: Stannous chloride is an effective reducing agent for aromatic nitro groups in acidic conditions. The acid protonates the nitro group, making it more susceptible to reduction by Sn(II), which is oxidized to Sn(IV) in the process.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. This step must be performed cautiously due to CO₂ evolution.

-

Self-Validating System: The formation of a precipitate (tin salts) and the cessation of gas evolution upon further base addition indicate that the neutralization is complete.

-

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The aminopyridine product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dictated by its nucleophilic amino group and the electronic properties of the substituted pyridine ring. It serves as a versatile building block, particularly in carbon-carbon and carbon-nitrogen bond-forming reactions. One of its most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, after conversion to a halo-pyridine.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent scaffolds in pharmaceuticals.[6] The amino group on the pyridine ring can be diazotized and replaced with a halogen (e.g., bromine via a Sandmeyer reaction) to create a suitable coupling partner like 3-bromo-5-methoxypyridine.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

This protocol provides a generalized yet robust procedure for coupling an arylboronic acid with 3-bromo-5-methoxypyridine.[6]

Materials:

-

3-Bromo-5-methoxypyridine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) or another suitable base (2.0 eq)

-

Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Add the solid reagents—3-bromo-5-methoxypyridine, arylboronic acid, base, and palladium catalyst—to a dry Schlenk flask.

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) at least three times.

-

Causality Insight: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for preserving the catalytic cycle and ensuring a successful reaction.

-

-

Solvent Addition: Add the degassed solvent system (dioxane and water) via syringe.

-

Causality Insight: The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The aqueous component of the solvent helps to dissolve the inorganic base.

-

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the desired biaryl product.

Applications in Drug Discovery

Aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets.[7] this compound, in particular, has been incorporated as a key building block in the development of various therapeutic agents. Its structure is found in patented compounds designed as:

-

Kinase Inhibitors: Including ERK inhibitors for oncology applications.

-

Negative Allosteric Modulators: For targets like the mGluR2 receptor, relevant in neurological disorders.

-

Probes for Protein Imaging: Used in the development of diagnostics for conditions like Huntington's disease.[5]

The methoxy group can serve to block a metabolic site or to fine-tune the electronics and lipophilicity of the final molecule, while the amino group provides a convenient handle for further synthetic elaboration.

Safety and Handling

As a laboratory chemical, this compound and its salts require careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][8]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

BIOSYNCE. 5-Methoxypyridin-3-ol CAS 109345-94-0. [Link]

-

Parkway Scientific. YB-148 (64436-92-6, MFCD09701369). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. [Link]

-

Oakwood Chemical. 3-Amino-5-methoxy-pyridine. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 1. This compound | 65645-52-5 [chemicalbook.com]

- 2. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation | MDPI [mdpi.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. rsc.org [rsc.org]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 896160-77-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyridin-3-amine and Its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for preparing 5-methoxypyridin-3-amine, a valuable building block in medicinal chemistry, and its derivatives. The content is structured to offer not only procedural details but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 3-Amino-5-methoxypyridine Scaffold

The 3-amino-5-methoxypyridine core is a privileged scaffold in modern drug discovery. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Notably, derivatives of this compound have shown significant potential as inhibitors of key signaling proteins such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial in cell proliferation and survival pathways often dysregulated in cancer.[1] The strategic placement of the methoxy and amino groups on the pyridine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Primary Synthetic Pathway: A Multi-Step Approach from 3,5-Dibromopyridine

A robust and widely employed route to this compound commences with the commercially available 3,5-dibromopyridine. This multi-step synthesis is advantageous due to the relatively low cost of the starting material and the well-established transformations involved.

Step 1: Selective Monomethoxylation to 3-Bromo-5-methoxypyridine

The initial and critical step involves the selective nucleophilic aromatic substitution of one bromine atom with a methoxy group. This is typically achieved by treating 3,5-dibromopyridine with sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction's success hinges on controlling the stoichiometry and temperature to favor monosubstitution over the undesired disubstituted product.

Workflow for the Synthesis of 3-Bromo-5-methoxypyridine:

Caption: General workflow for the synthesis of 3-Bromo-5-methoxypyridine.

Comparative Data for the Synthesis of 3-Bromo-5-methoxypyridine:

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |

| Reagent | Sodium pellets and Methanol | 60% Sodium Hydride and Methanol |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 70°C | 90°C |

| Reaction Time | 4 hours | 1 hour |

| Yield | 62% | 73% |

| Purification | Filtration and drying | Extraction and Silica Gel Chromatography |

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine (Protocol 2)

-

Reagent Preparation: To a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) at room temperature, slowly add methanol (11.5 mL, 285 mmol).

-

Reaction Setup: Heat the resulting solution to 60°C.

-

Addition of Starting Material: Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 90°C for 1 hour.[2]

-

Work-up: Cool the reaction to room temperature and dilute with water (50 mL). Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid (26.1 g, 73% yield).[2]

Step 2: Buchwald-Hartwig Amination to this compound

The final step to introduce the crucial amino group at the 3-position is achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3] This reaction is highly efficient for forming C-N bonds with aryl halides. An ammonia surrogate, such as benzophenone imine or an ammonia salt, is often used, followed by a hydrolysis step to reveal the primary amine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and purity.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Conceptual workflow for the Buchwald-Hartwig amination step.

Exemplary Protocol: Buchwald-Hartwig Amination with an Ammonia Surrogate

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 - 2.0 equivalents).

-

Reagent Addition: Add 3-bromo-5-methoxypyridine (1.0 equivalent) and benzophenone imine (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

-

Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Hydrolysis: Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and then treat with an aqueous acid (e.g., HCl) to hydrolyze the imine.

-

Purification: Neutralize the aqueous layer and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to afford this compound.

Alternative Synthetic Strategies

While the route from 3,5-dibromopyridine is common, other synthetic approaches offer alternative starting points and may be advantageous in specific contexts.

Synthesis from 3-Nitropyridine Derivatives

An alternative pathway involves the reduction of a nitro group at the 3-position of a suitably substituted pyridine. For instance, a 3-nitro-5-methoxypyridine precursor could be synthesized and subsequently reduced to the desired amine. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl or SnCl2/HCl).

Conceptual Workflow from a Nitropyridine Precursor:

Caption: Conceptual workflow starting from a nitropyridine precursor.

Synthesis from 5-Methoxynicotinic Acid

Another potential route starts from 5-methoxynicotinic acid. This approach would likely involve a Curtius, Hofmann, or a similar rearrangement of a nicotinic acid derivative (e.g., an amide or an acyl azide) to install the amino group. This strategy can be advantageous if 5-methoxynicotinic acid is a readily available starting material.

Synthesis of Derivatives of this compound

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be further employed to couple this compound with various aryl or heteroaryl halides, leading to a diverse library of N-substituted derivatives.[5] The reaction conditions, particularly the choice of ligand, can be tailored to accommodate a wide range of coupling partners.

Formation of Amides and Sulfonamides

The amino group of this compound can readily undergo acylation or sulfonylation to form the corresponding amides and sulfonamides. These functional groups can modulate the compound's properties and introduce additional points for interaction with biological targets. For example, sulfonamide derivatives of methoxypyridines have been explored as PI3K/mTOR dual inhibitors.[6]

Exemplary Protocol: Synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

Note: This protocol is for a structurally related compound and illustrates the general procedure for acetamide formation.

-

Reaction Setup: To a solution of 6-methoxy-4-methylpyridin-3-amine (5.0 g, 36.2 mmol) in toluene (100.0 mL), add acetic anhydride (5.2 g, 50.7 mmol).

-

Reaction: Stir and heat the mixture at 100°C for 2 hours.

-

Work-up: Cool the reaction mixture and remove the solvent in vacuo to provide N-(6-methoxy-4-methylpyridin-3-yl)acetamide (6.5 g, 100% yield).[2]

Conclusion

The synthesis of this compound and its derivatives is a critical aspect of modern medicinal chemistry. The multi-step synthesis from 3,5-dibromopyridine, culminating in a Buchwald-Hartwig amination, represents a reliable and scalable approach. Furthermore, the availability of alternative synthetic routes and the ease of derivatization of the core structure provide a rich platform for the discovery and development of novel therapeutic agents. This guide has provided a detailed overview of the key synthetic strategies, offering both practical protocols and the underlying chemical principles to empower researchers in this exciting field.

References

- Kim, O., et al. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of Medicinal Chemistry, 54(8), 2455–2466.

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(4), 223–231.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Al-Tel, T. H., et al. (2014).

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxypyridin-3-amine solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxypyridin-3-amine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making the characterization of its fundamental physicochemical properties—namely solubility and stability—a prerequisite for successful drug development. Understanding these attributes is not merely an academic exercise; it directly impacts a compound's formulation, bioavailability, shelf-life, and ultimately, its therapeutic efficacy and safety.[1][2]

This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in established pharmaceutical science principles. It is designed for researchers, chemists, and formulation scientists, offering not only theoretical insights but also actionable, field-proven experimental protocols. We will explore the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and aligned with international regulatory standards.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into complex solubility and stability assessments.

| Property | Value | Source |

| CAS Number | 65645-52-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder (Typical) | - |

| pKa | (Estimated) ~4-5 for the pyridine nitrogen, ~8-9 for the amino group | - |

Note: pKa values are estimated based on similar aminopyridine structures. Experimental determination is recommended for precise formulation development.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and bioavailability.[2] For this compound, its amphiphilic nature, with a lipophilic methoxy group and a hydrophilic amine function, suggests a nuanced solubility profile. We will explore both thermodynamic and kinetic solubility, as both provide valuable, distinct insights for drug development.[1]

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing the true saturation point.[6][7] The shake-flask method remains the "gold standard" for its determination. While specific quantitative data for this compound is not extensively published, the following table provides an expected qualitative profile and a template for experimental data acquisition.

| Solvent / Medium | Expected Solubility | Experimental Value (mg/mL at 25°C) |

| Water | Sparingly Soluble | User to Determine |

| 0.1 N HCl (pH ~1.2) | Soluble | User to Determine |

| Phosphate Buffer (pH 7.4) | Slightly Soluble | User to Determine |

| Methanol | Soluble | User to Determine |

| Ethanol | Soluble | User to Determine |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | User to Determine |

| Acetonitrile (ACN) | Soluble | User to Determine |

Causality: The increased solubility in acidic media (0.1 N HCl) is anticipated due to the protonation of the basic amine and pyridine nitrogen atoms, forming highly water-soluble salts. Its solubility in organic polar solvents like Methanol and DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to quantify the thermodynamic solubility, a critical step for predicting in vivo behavior.[1]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.[6]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The key is to have undissolved solid visually present.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. A longer duration may be necessary; equilibrium should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.

-

Expert Insight: The choice of filter is critical. A pre-study should be conducted to check for any adsorption of the analyte to the filter material, which could otherwise lead to an underestimation of solubility.[8]

-

-

Quantification: Dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated, stability-indicating HPLC-UV or LC-MS method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Quality and Safety

Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately stress the API to produce degradation products, providing insight into the molecule's intrinsic stability.[12][13] The goal is typically to achieve 5-20% degradation of the parent molecule to ensure that major degradation pathways are identified without completely destroying the sample.[14]

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway for this compound |

| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 60°C) | Potential hydrolysis of the methoxy ether to a hydroxyl group (forming 5-hydroxy-pyridin-3-amine). |

| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 60°C) | Generally more stable than to acid, but ether hydrolysis is possible under harsh conditions. |

| Oxidation | 3% H₂O₂, ambient temperature | Oxidation of the amino group or the pyridine ring to form N-oxides or other oxidized species is a primary concern for aminopyridines.[15] |

| Thermal Degradation | Solid API, elevated temperature (e.g., 80°C) | Generally stable, but discoloration may occur. |

| Photostability | Solid or solution exposed to light (ICH Q1B options) | Discoloration and potential for radical-mediated degradation. Aminopyridines can be light-sensitive. |

Experimental Protocol: Forced Degradation Study

Principle: Subjecting solutions of the API to harsh chemical and physical conditions to accelerate degradation. The resulting mixtures are analyzed by a high-resolution chromatographic method to separate the parent API from all formed degradants.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions Setup:

-

Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl).

-

Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation: Place the vials in a controlled environment (e.g., a 60°C oven for acid/base/thermal or on a benchtop for oxidation). Monitor the degradation over time (e.g., 2, 8, 24, 48 hours) by taking aliquots.

-

Neutralization & Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. The oxidative reaction may need to be quenched if it is still proceeding.

-

Analysis: Analyze all samples, including the time-zero control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Trustworthiness: A key self-validating check is mass balance . The sum of the parent API (in %) and all degradation products (in area-%) should be close to 100%. A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or do not elute from the column).

-

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants, validating the method as "stability-indicating."

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation (Stress) Study.

Analytical Methodology for Quantification

A validated analytical method is the cornerstone of reliable solubility and stability data. For a UV-active molecule like this compound, a reverse-phase HPLC-UV method is standard.

Example HPLC-UV Method

This method serves as a starting point and must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B and equilibrate for 3 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |

| Internal Standard | A structurally similar, stable compound with a different retention time can be used for improved precision.[16][17] |

Rationale: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures that the amine and pyridine functionalities are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted and resolved effectively.

Conclusion

This guide has outlined the critical importance of solubility and stability data for the effective development of drug candidates based on the this compound scaffold. While specific, pre-existing data for this molecule is limited, the provided protocols offer a robust, scientifically-grounded framework for its experimental determination. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can generate the essential data needed to guide formulation design, predict in vivo performance, and ensure regulatory compliance. The emphasis on self-validating systems, such as checking for analyte-filter binding and confirming mass balance, ensures the integrity and trustworthiness of the generated data, empowering confident decision-making in the drug development pipeline.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- World Health Organiz

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).

- European Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Benchchem. (n.d.).

- PubMed. (n.d.).

- ChemicalBook. (2023, July 3). This compound | 65645-52-5.

- MedCrave online. (2016, December 14).

- BioPharm International. (n.d.).

- BioPharmaSpec. (n.d.).

- BLD Pharm. (n.d.). 896160-77-3|this compound hydrochloride.

- NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.

- Parchem. (n.d.). This compound (Cas 65645-52-5).

- University Blog Service. (n.d.). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture.

- Benchchem. (n.d.). Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in.

- CymitQuimica. (n.d.). CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL.

- BLD Pharm. (n.d.). 1935255-61-0|5-Methoxy-3-nitropyridin-2-amine.

- PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869.

- RSC Publishing. (n.d.). Analytical Methods.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

- SINTEF. (n.d.).

- Benchchem. (n.d.). Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2.

- PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371.

- RSC Publishing. (n.d.). Analytical Methods.

- BLD Pharm. (n.d.). 1242336-53-3|5-Chloro-3-methoxypyridin-2-amine.

- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- ChemicalBook. (n.d.). This compound | 65645-52-5.

- MDPI. (2025, December 22).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. This compound | 65645-52-5 [chemicalbook.com]

- 4. This compound | 65645-52-5 [m.chemicalbook.com]

- 5. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. qlaboratories.com [qlaboratories.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyridin-3-amine

Introduction: 5-Methoxypyridin-3-amine is a highly valuable heterocyclic building block in modern medicinal and agrochemical research. Its substituted pyridine scaffold is a common feature in a multitude of biologically active molecules, making the development of efficient and scalable synthetic routes to this intermediate a critical objective for chemical development professionals.[1][2][3] This guide provides a detailed examination of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most viable starting materials and pathways.

Strategic Analysis: Core Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions, each with distinct advantages concerning starting material availability, reaction complexity, and scalability.

-

Route A: C-N Bond Formation via a Pre-functionalized Pyridine Core. This is arguably the most common and industrially scalable approach. It relies on the synthesis of a key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-catalyzed amination reaction to install the required amino group.

-

Route B: Functional Group Interconversion via Molecular Rearrangement. This classical organo-chemical approach begins with a more oxidized precursor, typically 5-methoxynicotinic acid or its amide derivative. The core of this strategy is a rearrangement reaction, such as the Hofmann or Curtius rearrangement, which converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.

This guide will dissect each route, providing the causal logic behind experimental choices and detailed, field-proven protocols.

Route A: Synthesis via Palladium-Catalyzed Amination of 3-Bromo-5-methoxypyridine

This two-step sequence is a robust and high-yielding pathway that leverages a stable, readily prepared intermediate. The logic here is to first establish the methoxy substituent on the pyridine ring and then introduce the amine functionality using modern cross-coupling chemistry.

Step 1: Synthesis of the Key Intermediate: 3-Bromo-5-methoxypyridine

The most direct precursor for this route is 3,5-dibromopyridine. The synthesis of 3-bromo-5-methoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ring nitrogen and the second bromine atom sufficiently activates the pyridine ring for nucleophilic attack by a methoxide source.

Causality of Experimental Choices:

-

Starting Material: 3,5-Dibromopyridine is commercially available and serves as an excellent substrate. The two bromine atoms have different reactivities, allowing for selective monosubstitution under controlled conditions.

-

Reagent: Sodium methoxide is the nucleophile of choice. It can be prepared in situ from sodium metal or sodium hydride and methanol, or used as a commercially available solution.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion, and can withstand the required reaction temperatures.[4][5]

Experimental Protocols: A Comparative Overview

Two common protocols for this transformation are presented below. Protocol 2, utilizing sodium hydride, is often preferred for its higher yield and faster reaction time, though it requires careful handling of the pyrophoric sodium hydride.

| Parameter | Protocol 1: From Sodium Metal[4][5] | Protocol 2: From Sodium Hydride[4][5] |

| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |

| Methoxide Source | Sodium pellets and Methanol | 60% Sodium Hydride and Methanol |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 70°C | 90°C |

| Reaction Time | 4 hours | 1 hour |

| Reported Yield | 62% | 73% |

| Work-up | Precipitation in ice/water, filtration | Aqueous work-up, extraction, chromatography |

Detailed Step-by-Step Methodology (Protocol 2)

-

Under an inert atmosphere (e.g., Argon or Nitrogen), suspend 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL) in a suitable reaction vessel.

-

Carefully add methanol (11.5 mL, 285 mmol) dropwise at room temperature. The mixture will effervesce.

-

After the addition is complete, heat the mixture to 60°C to ensure the complete formation of sodium methoxide.

-

Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

-

Heat the reaction mixture to 90°C and monitor the reaction for 1 hour (e.g., by TLC or LC-MS).[5]

-

Upon completion, cool the reaction to room temperature and cautiously dilute with water (50 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude material by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.[5]

Step 2: Buchwald-Hartwig Amination to form this compound

With the key intermediate in hand, the final step is the formation of the C-N bond. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[6] It offers significant advantages over older methods like the Goldberg reaction or direct SNAr with ammonia, which would require harsh conditions and often give low yields.[6][7]

Causality of Experimental Choices:

-

Reaction Type: Palladium-catalyzed cross-coupling provides a highly general and functional-group-tolerant method for forging C(aryl)-N bonds.[8]

-

Ammonia Source: Direct coupling with ammonia can be challenging due to its volatility and coordination to the catalyst. Therefore, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis to reveal the primary amine.[8]

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, BrettPhos) is critical. The ligand stabilizes the palladium(0) active species, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or ammonia equivalent, allowing it to enter the catalytic cycle.[6]

General Step-by-Step Methodology

-

To a dry, inerted reaction vessel, add 3-bromo-5-methoxypyridine (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the ammonia equivalent (e.g., benzophenone imine, 1.2 eq) and the base (e.g., NaOtBu, 1.5 eq).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heat the reaction mixture (typically 80-110°C) and monitor for completion.

-

After cooling, quench the reaction and perform an aqueous work-up to hydrolyze the imine and extract the desired this compound.

-

Purify the product via silica gel chromatography or crystallization.

Workflow for Route A Synthesis

Caption: Synthetic workflow for Route A.

Route B: Synthesis via Molecular Rearrangement

This pathway offers an alternative approach starting from 5-methoxynicotinic acid derivatives. The key transformations, the Hofmann and Curtius rearrangements, are powerful methods for converting amides or acyl azides into primary amines with a one-carbon deletion.[9][10]

Hofmann Rearrangement of 5-Methoxynicotinamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[11] The reaction proceeds by treating the amide with bromine and a strong base.

Causality of Experimental Choices:

-

Starting Material: 5-Methoxynicotinamide, which can be readily prepared from the corresponding carboxylic acid or ester.

-

Reagents: Sodium hypobromite (NaOBr), formed in situ from bromine (Br₂) and sodium hydroxide (NaOH), is the classic reagent.[11] This combination forms an N-bromoamide intermediate, which is key to the rearrangement.

-

Mechanism: The base deprotonates the N-bromoamide, inducing a concerted rearrangement where the pyridine ring migrates to the nitrogen with the concurrent loss of the bromide ion, forming an isocyanate intermediate. This isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final amine.[11]

General Step-by-Step Methodology

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a chilled aqueous solution of sodium hydroxide (excess, e.g., 4.0 eq).

-

Add 5-methoxynicotinamide (1.0 eq) to the cold hypobromite solution.

-

Slowly warm the reaction mixture and then heat (e.g., to 70-80°C) until the reaction is complete (cessation of gas evolution).

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts, concentrate, and purify the resulting this compound.

Curtius Rearrangement of 5-Methoxynicotinoyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[12][13] It is known for its mild conditions and high tolerance for various functional groups.[9]

Causality of Experimental Choices:

-

Starting Material: 5-Methoxynicotinic acid.

-

Reagents: The key is the formation of the acyl azide. This can be done in a two-step process (conversion of the acid to an acyl chloride, then reaction with sodium azide) or, more conveniently, in a one-pot reaction using diphenylphosphoryl azide (DPPA).[12]

-

Mechanism: The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then displaced by the azide. Upon heating, the acyl azide loses nitrogen gas (N₂) in a concerted step where the pyridine ring migrates to the nitrogen, forming the isocyanate.[14] This intermediate is then trapped. If trapped with water, it hydrolyzes to the amine. A common and often higher-yielding variant involves trapping with tert-butanol to form a stable Boc-protected amine, which can be easily deprotected under acidic conditions.

-

Critical Consideration: The reaction must be performed under strictly anhydrous conditions if the isocyanate is to be trapped with an alcohol. Any water present will hydrolyze the isocyanate to the primary amine, which can then react with another molecule of isocyanate to form a highly insoluble and undesired symmetrical urea byproduct.

General Step-by-Step Methodology (One-pot using DPPA)

-

Under an inert atmosphere, dissolve 5-methoxynicotinic acid (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Stir for 30 minutes to allow for acyl azide formation.

-

Heat the mixture to reflux (typically 80-110°C) until nitrogen evolution ceases, indicating the formation of the isocyanate.

-

Cool the mixture and add the trapping nucleophile. For the amine, carefully add water and continue heating to facilitate hydrolysis. For a protected amine, add anhydrous tert-butanol and continue refluxing until the isocyanate is consumed.

-

Perform an appropriate aqueous work-up and purify the product by chromatography or crystallization.

Workflow for Route B Synthesis

Caption: Hofmann and Curtius rearrangement pathways.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Buchwald-Hartwig Amination | Route B: Hofmann/Curtius Rearrangement |

| Starting Materials | 3,5-Dibromopyridine | 5-Methoxynicotinic Acid |

| Key Intermediates | 3-Bromo-5-methoxypyridine | 5-Methoxynicotinamide or Acyl Azide |

| Number of Steps | Generally 2 high-yielding steps. | 2-3 steps, depending on precursor prep. |

| Scalability | Excellent. Palladium catalysis is common in large-scale synthesis. | Good. However, handling of bromine (Hofmann) or azides (Curtius) can pose safety challenges on a large scale. |

| Reagent Hazards | Palladium catalysts (cost, metal residuals), phosphine ligands (air-sensitive), strong bases. | Hofmann: Corrosive Br₂ and NaOH. Curtius: Potentially explosive acyl azides (thermal stability concern), toxic DPPA. |

| Yield & Purity | Generally very high yields and clean reactions. | Yields can be variable. Urea byproduct formation is a common issue in the Curtius rearrangement if conditions are not strictly anhydrous. |

| Versatility | The 3-bromo-5-methoxypyridine intermediate is versatile for other cross-coupling reactions.[15] | Classic, well-established name reactions. |

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

For industrial-scale production and process robustness , Route A is often preferred. The synthesis of the 3-bromo-5-methoxypyridine intermediate is well-documented and scalable[4][5], and the subsequent Buchwald-Hartwig amination is a highly reliable and high-yielding transformation that is a cornerstone of modern pharmaceutical manufacturing.[7]

Route B offers a valuable alternative, particularly in a research or discovery setting. The Hofmann and Curtius rearrangements are powerful tools in the synthetic chemist's arsenal. The Curtius rearrangement, in particular, using modern reagents like DPPA, can be performed under relatively mild, one-pot conditions, providing an efficient pathway from readily available nicotinic acid derivatives.[14]

The ultimate choice of synthetic route will depend on project-specific factors including scale, available equipment, cost of raw materials, and safety considerations. This guide has outlined the core principles and practical methodologies to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

- Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. Benchchem.

- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.

- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem.

- This compound | 65645-52-5. ChemicalBook.

- The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

- Curtius Rearrangement. Alfa Chemistry.

- Curtius rearrangement. Wikipedia.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N

- Buchwald–Hartwig amin

- 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.

- optimization of reaction conditions for the Curtius rearrangement. Benchchem.

- Buchwald-Hartwig Amin

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Palladium-catalyzed Buchwald-Hartwig amination.

- 3-Bromo-5-methoxypyridine. Chem-Impex.

- 3-Amino-5-methoxy-pyridine. Oakwood Chemical.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.

- Hofmann Rearrangement. Thermo Fisher Scientific - US.

- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.

- Hofmann Rearrangement of Carboxamides Medi

- This compound (Cas 65645-52-5). Parchem.

- c5sc02983j1.pdf. The Royal Society of Chemistry.

- This compound | 64436-92-6. Manchester Organics.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- 3-Methoxypyridine | C6H7NO | CID 23719. PubChem - NIH.

- Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Wiley Online Library.

- Hofmann rearrangement. Wikipedia.

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

- 3-Methoxypyridine | CAS 7295-76-3 | SCBT. Santa Cruz Biotechnology.

- CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- 3-Methoxypyridine 97 7295-76-3. Sigma-Aldrich.

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters.

- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.

- 3-Methoxypyridine. TargetMol.

- Hofmann Rearrangement. Chemistry Steps.

- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

- Custom Amine Synthesis Services. BOC Sciences.

- Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-methoxy-pyridine [oakwoodchemical.com]

- 3. parchem.com [parchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Potential of 5-Methoxypyridin-3-amine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Among its many derivatives, 5-methoxypyridin-3-amine stands out as a versatile building block with significant potential for the development of novel therapeutics. Its unique electronic properties, conferred by the interplay of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, along with the reactive amino group, provide a rich platform for chemical modification and interaction with a diverse range of biological targets. This technical guide delves into the core applications of the this compound scaffold, exploring its role in the design of kinase inhibitors, its potential for modulating G-protein coupled receptors (GPCRs) and ion channels, and its strategic use in the development of agents for neurodegenerative diseases. We will dissect the structure-activity relationships, pharmacokinetic considerations, and synthetic strategies that empower researchers to leverage this promising chemical entity in their drug discovery endeavors.

Introduction: The Strategic Advantage of the this compound Core

The aminopyridine framework is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1][2] The introduction of a methoxy group at the 5-position of the 3-aminopyridine core, creating this compound, offers several strategic advantages for drug design:

-

Modulated Basicity: The electron-donating methoxy group influences the basicity of the pyridine nitrogen and the exocyclic amine, which can be crucial for optimizing target binding and pharmacokinetic properties.[3]

-

Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.

-

Vectors for Chemical Elaboration: The amino group serves as a convenient handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring, and the methoxy group can influence the sites of metabolism, potentially leading to improved pharmacokinetic profiles.

This guide will provide a comprehensive overview of the current and potential applications of this scaffold, supported by scientific literature and practical insights.

Kinase Inhibition: A Proven Ground for this compound Derivatives

The most well-documented application of the this compound scaffold is in the development of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[4]

Case Study: PI3K/mTOR Dual Inhibitors

A notable example is the design of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[4] In these compounds, the this compound core serves as a key hinge-binding motif.

Structural Insights and SAR:

Structure-activity relationship (SAR) studies have revealed that the N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment is a powerful pharmacophore for PI3K inhibition.[4] The methoxy group is crucial for maintaining potent enzymatic activity. Modifications at other positions of the pyridine ring and the sulfonamide moiety have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a quinoline skeleton as part of the overall molecular architecture has been shown to significantly enhance inhibitory activity against both PI3Kα and mTOR.[4]

| Compound/Fragment | Target(s) | Key Structural Features | Reference |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | N-(2-methoxypyridin-3-yl)benzenesulfonamide core | [4] |

| Thieno[3,2-d]pyrimidine derivative | PI3K/mTOR/PIM | 5-(4-Chloro-thieno[3,2-d]pyrimidin-6-yl)-2-methoxy-pyridin-3-ylamine | Not Found |

Experimental Protocol: Synthesis of a PI3K/mTOR Inhibitor Precursor

A representative synthetic step involves the reaction of a bromo-substituted methoxypyridinamine with a sulfonyl chloride, as detailed in the literature.[4]

Step 1: Sulfonamide Formation

To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, 2,4-difluorobenzenesulfonyl chloride (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is treated with water to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Caption: Workflow for developing GPCR modulators.

Ion Channel Modulation: A Focus on Potassium Channels

Aminopyridines are well-known blockers of voltage-gated potassium channels. [1][5]For instance, 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis. The this compound scaffold, with its specific substitution pattern, could be exploited to develop novel and selective potassium channel blockers for various neurological conditions.

SAR Considerations for Potassium Channel Blockers:

For aminopyridine-based potassium channel blockers, the position and nature of substituents on the pyridine ring are critical for determining potency and selectivity. The methoxy group at the 5-position could influence the interaction with the channel pore, potentially leading to altered blocking kinetics or selectivity for specific potassium channel subtypes. Further research is warranted to explore the SAR of this compound derivatives as potassium channel modulators. [1][5][6]

Applications in Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system (CNS) disorders. The physicochemical properties of this compound derivatives, such as their moderate lipophilicity, can be tuned to enhance brain penetration.

PET Imaging Agents for α-Synuclein

Recent research has highlighted the potential of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as positron emission tomography (PET) tracers for imaging aggregated α-synuclein in Parkinson's disease. [7][8]This underscores the utility of the methoxypyridinamine scaffold in developing diagnostic tools for neurodegenerative diseases. The methoxy group, in this context, can be strategically positioned to enhance binding affinity and selectivity for the target protein aggregate.

Synthetic Strategies: Accessing Chemical Diversity

The chemical tractability of the this compound scaffold is a key enabler of its application in drug discovery. A variety of synthetic methods can be employed to generate diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of the pyridine ring and the amino group, respectively.

-

Suzuki Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at positions on the pyridine ring that are pre-functionalized with a halide (e.g., bromine). This is a robust method for building molecular complexity. [2][9][10]* Buchwald-Hartwig Amination: This reaction is ideal for forming C-N bonds, enabling the coupling of the amino group of this compound with various aryl and heteroaryl halides. [11][12][13][14]

Sources

- 1. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. youtube.com [youtube.com]

The Versatile Scaffold: 5-Methoxypyridin-3-amine as a Cornerstone for Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Amino-5-methoxypyridine Moiety

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Among the vast array of substituted pyridines, 5-Methoxypyridin-3-amine has emerged as a particularly valuable building block. Its strategic placement of an amino group and a methoxy group on the pyridine ring offers a versatile platform for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The electron-donating methoxy group and the nucleophilic amino group influence the reactivity of the pyridine ring, opening avenues for various substitution patterns and the construction of fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the generation of novel compounds with significant potential in drug discovery.

Physicochemical Properties and CAS Number Verification

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 64436-92-6 | |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

It is important to note that several CAS numbers are associated with this compound and its salt form. The most consistently referenced CAS number for the free base, this compound, is 64436-92-6 . The hydrochloride salt is registered under CAS number 896160-77-3[2]. Another CAS number, 65645-52-5, is also frequently associated with the free base[1][3]. Researchers should exercise diligence in verifying the specific form of the reagent being used.

Synthesis of the Core Scaffold: Accessing this compound

The availability of a robust and scalable synthesis is crucial for the widespread use of any building block. This compound can be synthesized through several routes, with two primary strategies involving commercially available precursors: 3,5-dibromopyridine or 3-hydroxypyridine[1].

Conceptual Synthetic Pathways

Caption: Conceptual synthetic routes to this compound.

Key Reactions and Transformations: A Gateway to Molecular Diversity

The true utility of this compound lies in its reactivity, which allows for the introduction of a wide range of substituents and the construction of more complex molecular frameworks. The amino group serves as a versatile handle for various transformations, including acylation, sulfonation, and participation in cross-coupling and condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound, or more commonly its halogenated precursors, can readily participate in these transformations.

The Suzuki-Miyaura reaction enables the formation of C-C bonds between an organohalide and an organoboron compound. While direct examples with this compound are scarce, the coupling of the analogous 5-bromo-N-phenylpyridin-3-amine with various arylboronic acids has been reported, providing a template for potential applications[4].

Generalized Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Aminopyridine Derivative:

-

Reaction Setup: To a reaction vessel, add the bromo-aminopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ or K₃PO₄ (2.0 equiv)[4].

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes[4].

-

Reaction Execution: Heat the reaction mixture to 85-95 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS[4].

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography[4].

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide[5][6]. This reaction is particularly useful for synthesizing N-aryl derivatives of this compound.

Conceptual Buchwald-Hartwig Amination:

Sources

The Emergence of a Key Building Block: A Technical Guide to 5-Methoxypyridin-3-amine

An In-depth Exploration of the Synthesis, History, and Application of a Versatile Heterocyclic Amine

Abstract

5-Methoxypyridin-3-amine, a substituted pyridine derivative, has emerged as a crucial building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the electronic influence of methoxy and amino substituents, render it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in a wide array of approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its structural similarity to benzene, while possessing distinct electronic properties due to the nitrogen heteroatom, allows for versatile interactions with biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, enabling the modulation of a compound's potency, selectivity, and pharmacokinetic profile. This compound represents a key example of a highly functionalized pyridine that serves as a versatile starting material for the synthesis of targeted therapeutics.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader history of pyridine synthesis and functionalization. The foundational methods for constructing the pyridine ring, such as the Hantzsch synthesis developed in 1881, paved the way for the creation of a diverse library of substituted pyridines.[2] Early methods for the synthesis of aminopyridines often involved harsh conditions, such as the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide.[3]